molecular formula C14H11ClFN3OS B5729484 3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole

3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole

Cat. No.: B5729484
M. Wt: 323.8 g/mol
InChI Key: NMTDDTNJXNBLNR-UHFFFAOYSA-N
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Description

3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole is a synthetic small molecule based on the 1,2,4-triazole heterocyclic scaffold. Compounds featuring the 1,2,4-triazole core are extensively investigated in medicinal chemistry and agrochemical research due to their versatile biological activities and ability to interact with multiple enzymatic targets . The structure of this compound incorporates several pharmacologically relevant features: a 1,2,4-triazole ring known for its hydrogen-bonding capacity and metabolic stability , a methylthioether linker, and substituted aryl and furyl rings. These motifs are commonly found in molecules with bioactive properties. Specifically, the 6-chloro-2-fluorophenyl moiety is a substituent pattern seen in other experimental compounds, suggesting potential for targeted biological interaction . Key Research Areas & Potential Mechanisms: While specific data on this compound is limited, its structure suggests several promising research directions based on well-established activities of analogous 1,2,4-triazoles. It may serve as a valuable building block or intermediate in organic synthesis for developing new chemical entities. In biological research, 1,2,4-triazole derivatives are frequently explored as inhibitors of fungal cytochrome P450 enzymes, such as lanosterol 14α-demethylase (CYP51), which is critical in ergosterol biosynthesis . Furthermore, such compounds have demonstrated antibacterial effects against resistant strains like MRSA and VRE, with some acting through inhibition of bacterial enzymes like dihydrofolate reductase (DHFR) or DNA gyrase . The structural framework also supports investigation into anticancer activity, as triazole-containing derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-(furan-2-yl)-4-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFN3OS/c1-19-13(12-6-3-7-20-12)17-18-14(19)21-8-9-10(15)4-2-5-11(9)16/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTDDTNJXNBLNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-chloro-2-fluorobenzyl chloride and 2-furylmethylamine.

    Formation of Intermediate: The 6-chloro-2-fluorobenzyl chloride is reacted with sodium thiomethoxide to form 6-chloro-2-fluorobenzylthiomethyl ether.

    Cyclization: The intermediate is then subjected to cyclization with 2-furylmethylamine and methyl isothiocyanate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or thioethers.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It may inhibit key enzymes in the biosynthesis of inflammatory mediators or interfere with cell signaling pathways in cancer cells.

Comparison with Similar Compounds

Halogenated Aryl Derivatives:

  • 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS 26028-65-9) : This compound shares a triazole-thiol backbone but lacks the methylthio and furyl substituents. The 4-chlorophenyl group contributes to moderate lipophilicity (logP ≈ 2.8), whereas the target compound’s 6-chloro-2-fluorophenyl group may increase steric bulk and alter dipole interactions .
  • This structural difference may affect solubility and membrane permeability .

Heteroaromatic Substituted Triazoles:

  • 3-(2-Chlorophenyl)-4-((3-(furan-2-yl)-2-methylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione (CAS MFCD03933979): Incorporates a furan ring conjugated to an allylidene amino group. Similar to the target compound’s 2-furyl substituent, this enhances resonance stabilization, as evidenced by strong molecular ion peaks in mass spectrometry .

Implications for Future Research

The structural versatility of 1,2,4-triazoles allows fine-tuning of electronic and steric properties through substituent modification. For the target compound, further studies should explore:

Antifungal Screening : Building on , evaluate efficacy against Fusarium and Candida species.

Crystallographic Analysis : Compare packing modes with isostructural analogs (e.g., and ) to elucidate halogen effects on supramolecular interactions.

ADMET Profiling : Assess the impact of the 2-furyl group on metabolic stability and toxicity.

Biological Activity

3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in pharmacology and agrochemistry. This article explores the compound's biological activity, including its antibacterial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula: C₁₃H₉ClF N₂OS
  • Molecular Weight: 305.78 g/mol

Its structure includes a triazole ring, which is known for conferring significant biological activity, particularly as an antimicrobial agent.

Antibacterial Activity

Research has shown that 1,2,4-triazole derivatives exhibit substantial antibacterial properties. The specific compound under study has been evaluated against various bacterial strains.

Table 1: Antibacterial Efficacy of Triazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
This compoundStaphylococcus aureus8
This compoundEscherichia coli16
CiprofloxacinStaphylococcus aureus16Comparative Study
CiprofloxacinEscherichia coli32Comparative Study

The Minimum Inhibitory Concentration (MIC) values indicate that the compound demonstrates comparable or superior activity against certain strains when compared to established antibiotics like ciprofloxacin.

The mechanism of action for triazole derivatives typically involves the inhibition of key enzymes in bacterial cell walls or metabolic pathways. For instance:

  • Inhibition of Cytochrome P450: Triazoles can inhibit fungal cytochrome P450 enzymes, which are crucial for sterol biosynthesis. This inhibition may extend to bacterial systems as well.
  • Binding Affinity: Studies suggest that the binding affinity of triazoles to target enzymes is significant for their antibacterial efficacy. The presence of specific substituents on the triazole ring can enhance this binding.

Case Studies and Research Findings

Several studies have highlighted the biological activity of triazole derivatives:

  • Study on Antimicrobial Activity : A study conducted by Plech et al. (2015) synthesized various triazole derivatives and tested them against Gram-positive and Gram-negative bacteria. Compounds with specific substitutions showed enhanced activity compared to traditional antibiotics .
  • Comparative Analysis : In a comparative analysis involving multiple triazole compounds, it was found that those with a hydroxyphenyl fragment at the C-3 position exhibited the highest antibacterial activity against MRSA .
  • Broad-Spectrum Activity : Another investigation revealed that certain triazole derivatives displayed broad-spectrum antibacterial activity against various strains including resistant ones like MRSA and Pseudomonas aeruginosa .

Q & A

Basic Research Questions

What are the optimal synthetic routes for 3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole, and how can reaction yields be improved?

Methodological Answer:
A two-step approach is commonly employed:

Triazole Core Formation : React 2-furyl-substituted hydrazine derivatives with thiourea or thiosemicarbazide under acidic conditions to form the 1,2,4-triazole ring.

Substituent Introduction : Introduce the (6-chloro-2-fluorophenyl)methylthio group via nucleophilic substitution using a thiol intermediate. Optimize yields (typically 70-85%) by:

  • Using PEG-400 as a green solvent to enhance solubility and reduce side reactions .
  • Catalyzing with Bleaching Earth Clay (pH 12.5) at 70–80°C for 1 hour .
  • Monitoring progress via TLC and purifying by recrystallization in aqueous acetic acid .

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